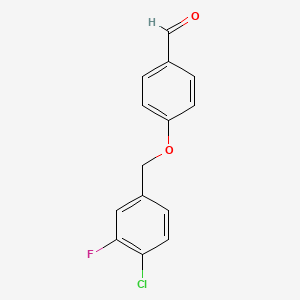

4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde

Description

4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde is a benzaldehyde derivative featuring a benzyloxy substituent at the para-position of the aromatic ring. The benzyl group itself is substituted with chlorine at the 4-position and fluorine at the 3-position (relative to the benzyloxy linkage). This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, where halogenated aromatic systems are common for tuning electronic properties and bioactivity.

Properties

IUPAC Name |

4-[(4-chloro-3-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLFJRPJILBKPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-chloro-3-fluorobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to around 60°C for several hours to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 4-(4-Chloro-3-fluorobenzyloxy)benzoic acid.

Reduction: 4-(4-Chloro-3-fluorobenzyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomerism

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 306934-75-8)

- Structure : The benzyloxy group has 2-chloro-6-fluoro substituents, and the benzaldehyde ring includes a methoxy group at the 3-position.

- Key Differences: The chloro and fluoro substituents on the benzyloxy group are in different positions (2 and 6 vs. 4 and 3 in the target compound).

2-(4-Chloro-3-fluorophenoxy)benzaldehyde (CAS 338393-57-0)

- Structure: A phenoxy group (4-chloro-3-fluoro) is attached at the 2-position of benzaldehyde.

- Key Differences: Positional isomerism: The substituents are on a phenoxy group rather than benzyloxy. Lower molecular weight (250.65 g/mol vs. 268.68 g/mol for the target compound) and a melting point of 66–68°C, suggesting differences in crystallinity .

Halogenation and Functional Group Variations

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9)

- Structure : Direct substitution on the benzaldehyde ring: 4-chloro, 2-fluoro, and 3-methoxy groups.

- Key Differences: No benzyloxy linker; substituents are directly on the aromatic ring.

4-Benzyloxybenzaldehyde

- Structure : Simple benzyloxy group at the 4-position without halogen substituents.

- Key Differences :

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde | C₁₄H₁₀ClFO₂ | 268.68 | Not reported | 4-Cl, 3-F on benzyloxy; 4-benzaldehyde |

| 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde | C₁₅H₁₂ClFO₃ | 298.71 | Not reported | 2-Cl, 6-F on benzyloxy; 3-OCH₃ |

| 2-(4-Chloro-3-fluorophenoxy)benzaldehyde | C₁₃H₈ClFO₂ | 250.65 | 66–68 | 4-Cl, 3-F on phenoxy; 2-position |

| 4-Chloro-2-fluoro-3-methoxybenzaldehyde | C₈H₆ClFO₂ | 188.58 | Not reported | Direct ring substitution: 4-Cl, 2-F, 3-OCH₃ |

Biological Activity

4-(4-Chloro-3-fluorobenzyloxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H10ClF O2

- Molecular Weight: 252.67 g/mol

Antimicrobial Activity

Research indicates that compounds containing halogenated aromatic systems, such as this compound, exhibit significant antimicrobial properties. The presence of chlorine and fluorine atoms enhances the lipophilicity of the molecule, which can facilitate its penetration through microbial membranes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This table summarizes the antimicrobial efficacy of the compound against various pathogens, demonstrating its potential as a therapeutic agent in treating infections.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Membrane Disruption: The lipophilic nature allows it to disrupt microbial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Scavenging: Some studies suggest that related aldehydes can scavenge ROS, reducing oxidative stress in cells.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzaldehyde derivatives. For instance:

- Fluorination increases electron-withdrawing effects, enhancing reactivity with biological targets.

- Chlorination can improve binding affinity to certain enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.